Methyl octadeca-4,8-diynoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
58443-97-3 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-4,8-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13-14,17-18H2,1-2H3 |
InChI Key |
YSLYYVGZWYMGKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CCCC#CCCC(=O)OC |
Origin of Product |
United States |
Significance and Research Niche of Diynoic Fatty Acid Methyl Esters
The study of diynoic fatty acid methyl esters, such as methyl octadeca-4,8-diynoate, occupies a specialized niche within lipid research. While not as prevalent in nature as their saturated and unsaturated analogs, the presence of two alkyne groups makes them valuable intermediates in organic synthesis and potential subjects for materials science and biological investigation.
The reactivity of the diyne moiety allows for a variety of chemical transformations, making these esters versatile building blocks for the synthesis of more complex molecules. For instance, the oxidation of a related compound, methyl octadeca-6,8-diynoate, has been shown to yield a mixture of mono-keto and other polar products, highlighting the reactive nature of the conjugated diyne system. nih.gov This reactivity is a key area of research, as it opens avenues for creating novel polymers, and other functionalized long-chain molecules.
Furthermore, studies on other acetylenic fatty esters have explored their potential biological activities. While specific research on this compound is limited, related compounds have been investigated for their effects on biological systems. For example, various terminal acetylenic fatty acids and their esters have demonstrated inhibitory effects on seed germination and seedling growth, as well as antifungal properties. oup.com The unique structural aspects of diynoic esters make them interesting candidates for further biological screening.
The table below summarizes the types of reactions and potential applications that drive research into diynoic fatty acid methyl esters.
| Research Area | Focus | Potential Applications |
| Synthetic Chemistry | Utilization of the diyne moiety for coupling reactions, polymerization, and functional group transformations. | Development of novel polymers, synthesis of complex natural products, creation of specialized materials. |
| Materials Science | Investigation of the physical and electronic properties conferred by the rigid, linear structure of the diyne system. | Design of new organic electronic materials, liquid crystals, and self-assembling monolayers. |
| Biological Screening | Exploration of potential biological activities due to the unique chemical structure. | Discovery of new antimicrobial agents, enzyme inhibitors, or other bioactive compounds. |
Historical Perspectives on Fatty Acid Ester Synthesis and Characterization
The synthesis of fatty acid esters has a rich history intertwined with the development of organic chemistry. Early methods in the 19th century focused on saponification, the process of boiling fats and oils with alkali to produce soap and glycerol. nih.gov This was followed by the pioneering work of chemists who developed methods for esterification, the direct reaction of a carboxylic acid with an alcohol to form an ester. nih.gov
The industrial production of fatty acid esters, particularly methyl esters (FAMEs), gained prominence with the rise of the biodiesel industry. Transesterification, the reaction of a triglyceride (fat or oil) with an alcohol in the presence of a catalyst, became a key industrial process. bohrium.com This method is widely used for the production of FAMEs from various feedstocks. ugm.ac.idresearchgate.netscielo.brresearchgate.net
The synthesis of more specialized fatty acid esters, such as those containing acetylenic bonds, built upon these foundational techniques. The introduction of triple bonds requires more specific synthetic strategies, often involving the use of protected acetylenic precursors and coupling reactions. For example, the synthesis of acetylenic tellura fatty acid esters has been reported, demonstrating the versatility of synthetic approaches to incorporate heteroatoms alongside triple bonds. sci-hub.se
The characterization of fatty acid esters has also evolved significantly. Initially, properties like melting point and solubility were used for identification. nih.gov The advent of spectroscopic techniques in the 20th century revolutionized the field. Infrared (IR) spectroscopy allows for the identification of the ester functional group and the triple bonds. sci-hub.se Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton environments within the molecule, crucial for determining the precise location of the triple bonds. sci-hub.se Mass spectrometry is another vital tool for determining the molecular weight and fragmentation patterns of these esters. nih.gov
Structural Framework and Nomenclature Conventions for Alkynoic and Diynoic Esters
Strategies for Alkyne Moiety Introduction in Fatty Esters
Copper-Mediated Coupling Reactions
Copper-catalyzed reactions are fundamental in the synthesis of acetylenic compounds, providing efficient ways to form the C(sp)-C(sp) bonds that constitute the diyne core. nih.govrsc.org These reactions are valued for their reliability and compatibility with a range of functional groups. alfa-chemistry.com
The Cadiot–Chodkiewicz coupling is a powerful and widely used method for the synthesis of unsymmetrical 1,3-diynes. alfa-chemistry.comwikipedia.orgrsc.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, typically in the presence of an amine base. rsc.orgwikipedia.org This method's key advantage is its selectivity, which allows for the specific coupling of two different alkyne units, thereby preventing the formation of undesired symmetrical homocoupling products that can occur in related reactions like the Glaser coupling. wikipedia.org
The reaction mechanism proceeds through the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide intermediate. wikipedia.org This species then undergoes oxidative addition with the 1-haloalkyne, and subsequent reductive elimination yields the desired 1,3-diyne product, regenerating the copper catalyst. alfa-chemistry.com
In the context of synthesizing long-chain diynoic esters, the Cadiot–Chodkiewicz coupling is instrumental. For instance, the synthesis of a diyne core can be achieved by coupling a bromoalkyne with a terminal alkyne that has an acid functional group, which can later be esterified. nih.gov The reaction is compatible with various substrates, making it a versatile tool in natural product synthesis. acs.org
Table 1: Typical Reaction Conditions for Cadiot–Chodkiewicz Coupling
| Component | Example Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Catalyst | Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr) | Facilitates the coupling reaction | wikipedia.orgnih.gov |
| Base | n-Butylamine (n-BuNH₂) or Piperidine | Deprotonates the terminal alkyne | wikipedia.orgnih.gov |
| Co-catalyst/Additive | Hydroxylamine hydrochloride (NH₂OH·HCl) | Reducing agent to maintain copper in the Cu(I) state | wikipedia.orgnih.gov |
| Solvent | Diethyl ether (Et₂O) or Methanol | Provides the reaction medium | wikipedia.orgnih.gov |
| Reactants | Terminal Alkyne and 1-Bromoalkyne | Building blocks for the diyne core | nih.gov |
Substitution of Propargyl Halides by Acetylenic Organometallics
Another established strategy for constructing the carbon skeleton of polyunsaturated and polyacetylenic fatty acids involves the substitution of propargyl halides (or other propargylic substrates with good leaving groups) with acetylenic organometallic reagents. skemman.is This method is particularly useful for building the 'tail' or 'head' fragments of the fatty acid chain, which are then combined. skemman.is
The process often utilizes copper-catalyzed coupling between an acetylenic Grignard reagent (an organomagnesium compound) and a propargyl bromide. skemman.is This approach has been refined over time, with changes from propargyl methanesulfonates to bromides and the inclusion of copper chloride to improve efficiency. skemman.is The iterative use of propargyl alcohol derivatives allows for the systematic extension of the carbon chain and the introduction of multiple alkyne units. skemman.is Nickel-catalyzed coupling of propargyl halides with alkylzinc iodides has also been shown to be effective for creating C(sp3)-C(sp) bonds. sci-hub.se
Esterification and Transesterification Approaches
Once the diynoic acid carbon skeleton is assembled, the final step is often the formation of the methyl ester. This is typically a straightforward reaction, but conditions must be chosen to avoid affecting the sensitive diyne functionality.
Condensation Reactions with Methanol
The most direct method for producing this compound from its corresponding carboxylic acid is through Fischer esterification. This involves reacting the diynoic acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid. google.comuctm.edu The reaction is typically carried out under reflux conditions. google.comorgsyn.org The use of excess methanol helps to drive the equilibrium towards the formation of the ester product. After the reaction, the catalyst is neutralized, and the product is purified. google.com
Table 2: General Conditions for Fischer Esterification of Fatty Acids
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Alcohol | Methanol (in excess) | Reactant and solvent; drives equilibrium | google.comuctm.edu |
| Catalyst | Sulfuric Acid (catalytic amount) | Protonates the carbonyl oxygen, activating the acid | google.comuctm.edu |
| Temperature | Reflux (e.g., 60-100 °C) | Increases reaction rate | google.com |
| Reaction Time | Several hours (e.g., 2-10 hours) | To allow the reaction to reach completion | google.comorgsyn.org |
Ortho Ester Claisen Rearrangement in Related Fatty Ester Synthesis
While not a direct method for creating a diyne group, the Ortho Ester Claisen Rearrangement (also known as the Johnson-Claisen rearrangement) is a significant C-C bond-forming reaction used in the synthesis of complex unsaturated fatty esters. bioinfopublication.orgresearchgate.net This rearrangement converts an allylic alcohol into a γ,δ-unsaturated ester with a high degree of regio- and stereoselectivity. bioinfopublication.org
The reaction involves heating an allylic alcohol with a trialkyl orthoester (like trimethyl orthoacetate) in the presence of a weak acid catalyst. bioinfopublication.orggoogle.com The process proceeds through a nih.govnih.gov-sigmatropic rearrangement of an intermediate ketene (B1206846) acetal. core.ac.uk When applied to a propargylic alcohol, this rearrangement can yield an allenic ester, which is another type of unsaturated fatty ester. bioinfopublication.org This method's value lies in its ability to controllably extend the carbon chain and introduce unsaturation, which can be a key step in the multi-step synthesis of more complex structures, including those that might be further modified to contain diyne moieties. rsc.org
Multi-Step Synthetic Sequences for Complex Acetylenic Fatty Esters
The creation of complex acetylenic fatty esters is rarely a single-step process. It typically involves a convergent approach where different fragments of the molecule are synthesized separately before being joined. This strategy allows for greater control and purification at intermediate stages. Common techniques involve coupling reactions to form the carbon-carbon bonds of the diyne system. For instance, the Cadiot-Chodkiewicz coupling is a well-established method for synthesizing unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt and an amine base. nih.gov This type of reaction is fundamental in building the core structure of diynoic fatty esters.
The success of a multi-step synthesis hinges on the efficient preparation of key intermediate precursors. For a molecule like this compound, precursors would include a terminal alkyne and a haloalkyne, which are designed to be coupled together.
For example, a general synthesis of a diynoic fatty ester might involve the following steps for precursor generation:
Synthesis of the "Head" Fragment: A shorter-chain ω-alkynoic acid or its ester can serve as a starting point. For instance, an ester like methyl pent-4-ynoate (B8414991) could be a precursor. rsc.org
Synthesis of the "Tail" Fragment: A second, longer alkyl chain containing a terminal alkyne is required. This fragment might be functionalized with a leaving group, such as a halide, to facilitate coupling.
Activation and Coupling: One of the terminal alkynes is typically converted into a haloalkyne, often a bromoalkyne, using reagents like N-bromosuccinimide (NBS) and a silver nitrate (B79036) catalyst. nih.gov This activated precursor is then ready for coupling with the other terminal alkyne fragment.
The table below illustrates a generalized pathway for synthesizing key intermediates for a diynoic fatty ester, based on common organic chemistry transformations. nih.govskemman.isnih.gov
| Step | Precursor Type | Reaction | Reagents | Product |
| 1 | Head Fragment | Esterification | Carboxylic Acid, Methanol, Acid Catalyst | Methyl Alkanoate |
| 2 | Head Fragment | Alkyne Introduction | Dihaloalkane, Strong Base | Terminal Alkyne Ester |
| 3 | Tail Fragment | Halogenation | Terminal Alkyne, NBS, AgNO₃ | Bromoalkyne |
| 4 | Coupling | Cadiot-Chodkiewicz | Terminal Alkyne Ester, Bromoalkyne, CuCl, Amine Base | Diynoic Fatty Ester |
This table represents a generalized sequence of reactions common in the synthesis of acetylenic fatty esters.
While the diyne unit (–C≡C–C≡C–) itself is linear and does not possess stereocenters, stereoselectivity becomes critical when adjacent chiral centers or double bonds with specific (E/Z) geometry are present in the target molecule. The synthesis of many natural products containing diyne moieties, such as resolvins or other lipid mediators, requires precise control over stereochemistry. google.com
Stereoselective synthesis in this context often refers to reactions that create or preserve specific stereochemical configurations elsewhere in the molecule during the formation of the diyne. For example, if a precursor alcohol has a defined chirality, subsequent reactions must be chosen carefully to avoid racemization.
Transition-metal catalysis is a cornerstone of modern stereoselective synthesis. mdpi.com While direct stereoselective formation of the diyne itself is not the primary focus, related catalytic hydrosilylation reactions of 1,3-diynes, often employing cobalt or other transition metals, can produce enynylsilanes with high regio- and stereoselectivity. bohrium.com These products can then be further transformed, carrying the established stereochemistry into the final product.
Key strategies for achieving stereocontrol in the synthesis of complex acetylenic compounds include:
Use of Chiral Pool Starting Materials: Employing naturally occurring chiral molecules, such as amino acids or sugars, as starting materials to build key fragments. google.com
Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity in a reaction, such as an asymmetric hydrogenation or epoxidation at a different position in the fatty acid chain.
Substrate Control: Where the existing stereochemistry in a substrate directs the stereochemical outcome of a subsequent reaction.
Oxidative Transformations
The presence of two alkyne functionalities renders this compound susceptible to various oxidative reactions, leading to the formation of a diverse array of functionalized derivatives.
The oxidation of acetylenic fatty esters using a combination of selenium dioxide (SeO₂) and tert-butyl hydroperoxide (TBHP) is a notable method for introducing oxygenated functional groups at positions adjacent to the triple bonds. nih.govresearchgate.netresearchgate.net This reagent system facilitates the formation of keto, hydroxy, hydroxy-keto, and dihydroxy derivatives. nih.govresearchgate.net
The reaction of acetylenic esters with SeO₂/TBHP can yield mono-keto derivatives. For instance, the oxidation of methyl octadec-9-ynoate results in a mixture of positional isomers of mono-keto compounds. nih.govresearchgate.net Similarly, the treatment of methyl octadeca-6,8-diynoate, a conjugated diacetylenic fatty ester, with this oxidizing system produces a mixture of methyl 5-oxo- and 10-oxo-octadeca-6,8-diynoate. nih.govresearchgate.net
Table 1: Formation of Keto Derivatives from Acetylenic Fatty Esters
| Starting Material | Product(s) | Yield |
|---|---|---|
| Methyl octadec-9-ynoate | Methyl 8-oxo- and 11-oxo-octadec-9-ynoate | 5% |
| Methyl octadeca-6,8-diynoate | Methyl 5-oxo- and 10-oxo-octadeca-6,8-diynoate | 12% |
Data sourced from multiple studies on the oxidation of acetylenic fatty esters. nih.govresearchgate.net
Hydroxylation is a significant outcome of the SeO₂/TBHP oxidation of acetylenic esters. The reaction of methyl undec-10-ynoate yields a substantial amount of methyl 9-hydroxy-undec-10-ynoate. nih.govresearchgate.net In another example, the oxidation of methyl octadec-11E-en-9-ynoate (methyl santalbate) predominantly gives methyl 8-hydroxy-octadec-11E-en-9-ynoate. nih.govresearchgate.net The allylic hydroxylation of isolated double bonds in fatty acid esters using this reagent system has also been demonstrated. rsc.org
Table 2: Formation of Hydroxy Derivatives from Acetylenic and Enynoic Esters
| Starting Material | Product | Yield |
|---|---|---|
| Methyl undec-10-ynoate | Methyl 9-hydroxy-undec-10-ynoate | 60% |
| Methyl octadec-11E-en-9-ynoate | Methyl 8-hydroxy-octadec-11E-en-9-ynoate | 70% |
Data compiled from research on the oxidation of acetylenic fatty esters. nih.govresearchgate.net
The oxidation of methyl octadec-9-ynoate with SeO₂/TBHP also leads to the formation of hydroxy-keto derivatives. nih.govresearchgate.net This reaction produces a mixture of positional isomers, specifically methyl 8-hydroxy-11-oxo- and 11-hydroxy-8-oxo-octadec-9-ynoate. nih.govresearchgate.net
Table 3: Formation of Hydroxy-Keto Derivatives from Methyl Octadec-9-ynoate
| Starting Material | Product(s) | Yield |
|---|---|---|
| Methyl octadec-9-ynoate | Methyl 8-hydroxy-11-oxo- and 11-hydroxy-8-oxo-octadec-9-ynoate | 10% |
Data from studies on the oxidation of acetylenic fatty esters. nih.govresearchgate.net
Further oxidation of the acetylenic ester can result in dihydroxy derivatives. In the case of methyl octadec-9-ynoate, the reaction with SeO₂/TBHP yields methyl 8,11-dihydroxy-octadec-9-ynoate. nih.govresearchgate.net The formation of dihydroxy isomers through the hydroxylation of both allylic positions of a double bond has also been observed in other unsaturated fatty esters. rsc.org
Table 4: Formation of Dihydroxy Derivatives from Methyl Octadec-9-ynoate
| Starting Material | Product | Yield |
|---|---|---|
| Methyl octadec-9-ynoate | Methyl 8,11-dihydroxy-octadec-9-ynoate | 24% |
Data sourced from research on the oxidation of acetylenic fatty esters. nih.govresearchgate.net
Epoxidation is a common reaction for unsaturated fatty esters, where the double or triple bonds are converted into epoxide groups. mdpi.comsemanticscholar.org This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or through in situ methods involving hydrogen peroxide and a carboxylic acid like formic acid. mdpi.comnih.govyoutube.com The reaction involves the addition of an oxygen atom across the unsaturated bond, forming a three-membered oxirane ring. mdpi.comyoutube.com For polyunsaturated esters, the reaction can proceed consecutively to form mono-, di-, and tri-epoxides. semanticscholar.org The progress of the epoxidation can be monitored by techniques such as infrared spectroscopy, which shows the disappearance of the C=C bond signal and the appearance of bands corresponding to the oxirane ring. mdpi.com
Regiospecific Oxidation Pathways
The oxidation of diyne systems can proceed through various pathways, with the regioselectivity being highly dependent on the oxidant and the structure of the substrate. For non-conjugated diynes like this compound, the triple bonds are the primary sites for oxidation.
Research on analogous acetylenic fatty esters has demonstrated that oxidation can be directed to specific positions. For instance, the oxidation of conjugated diacetylenic fatty esters, such as methyl octadeca-6,8-diynoate, with selenium dioxide/tert-butyl hydroperoxide resulted in a mixture of mono-keto derivatives, specifically methyl 5-oxo- and 10-oxo-octadeca-6,8-diynoate. nih.govresearchgate.net This suggests that oxidation occurs at the carbon atoms adjacent to the diyne system. While the diyne in this compound is non-conjugated, similar reactivity at the propargylic positions (C-3, C-6, C-7, and C-10) could be anticipated.
Conversely, some diyne systems show considerable resistance to certain types of oxidation. Studies on the photosensitized oxidation of undeca-4,7-diyne, a structural analog to the diyne portion of this compound, revealed that it is significantly less reactive compared to its diene and enyne counterparts. psu.edu This resistance suggests that singlet oxygen attack, a common pathway in photosensitized oxidations, is less favorable for these non-conjugated diyne systems. psu.edu Other oxidative reagents, like peracids, could lead to the formation of epoxides at the triple bonds.
Table 1: Potential Products of Regiospecific Oxidation of Diynoates
| Oxidant System | Reactant Type | Potential Products | Reference |
|---|---|---|---|
| Selenium dioxide/tert-butyl hydroperoxide | Conjugated Diynoate | Mono-keto derivatives at positions adjacent to the diyne | nih.govresearchgate.net |
| Singlet Oxygen (Photosensitized) | Non-conjugated Diyne | Low reactivity; resistant to oxidation | psu.edu |
| Peracids (e.g., m-CPBA) | General Alkynes | Epoxides (Oxirenes) |
Functional Group Interconversions and Modifications
The alkyne and ester groups of this compound are amenable to various transformations, allowing for the synthesis of a diverse array of derivatives.
The acetylenic moieties in this compound serve as excellent handles for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions provide an efficient route to 1,2,3-triazole derivatives.
The reaction of acetylenic fatty acid esters with azides, such as sodium azide (B81097), leads to the formation of triazole rings. researchgate.netresearchgate.net Research has shown that activated acetylenic esters readily form the corresponding 1,2,3-triazole derivatives when reacted with sodium azide in a suitable solvent like dimethylformamide. researchgate.net Given that this compound possesses two alkyne groups, it can be envisioned to react with two equivalents of an azide to form a bis-triazole fatty acid derivative. This approach allows for the introduction of a wide variety of functional groups, depending on the R-group of the azide (R-N₃), into the fatty acid backbone. nih.goviris-biotech.de This method is a cornerstone for creating complex lipid-based molecules for applications in materials science and biomedicine. researchgate.netlimes-institut-bonn.de
The reduction of the diyne system in this compound can be controlled to yield different products, including dienes, mono-alkenes, or fully saturated chains. The choice of catalyst and reaction conditions is crucial for achieving the desired level of saturation and stereochemistry.
Partial Hydrogenation: To obtain dienoates, partial hydrogenation is employed. Using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with quinoline) under a hydrogen atmosphere typically results in the cis,cis-dienoate. For the synthesis of trans,trans-dienoates, dissolving metal reductions, such as with lithium in liquid ammonia, are effective.
Exhaustive Hydrogenation: Complete reduction of both the alkyne and alkene functionalities can be achieved using more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure. This process would convert this compound into methyl octadecanoate. Advanced rhodium and ruthenium catalysts can also mediate reductive couplings and cyclizations of diynes under hydrogenation conditions, opening pathways to more complex molecular architectures. acs.orgnih.govnih.govrsc.org The ester group itself can be reduced to the corresponding alcohol (octadeca-4,8-diyn-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Table 2: Selective Reduction Methods for Diynoate Systems
| Reagent/Catalyst | Product Stereochemistry/Type | Product from this compound | Reference |
|---|---|---|---|
| H₂, Lindlar Catalyst | cis,cis-Diene | Methyl (4Z,8Z)-octadeca-4,8-dienoate | |
| Li, Liquid NH₃ | trans,trans-Diene | Methyl (4E,8E)-octadeca-4,8-dienoate | |
| H₂, Pd/C or PtO₂ | Saturated Alkane | Methyl octadecanoate | |
| LiAlH₄ | Primary Alcohol | Octadeca-4,8-diyn-1-ol | csic.es |
The ester functionality of this compound allows for reactions at the α-carbon (C-2). In the presence of a strong base, an enolate can be formed at this position, which can then participate in an Aldol condensation with an aldehyde or ketone. wikipedia.orglibretexts.orgsrmist.edu.in This reaction forms a carbon-carbon bond and results in a β-hydroxy ester. Subsequent dehydration of this adduct typically yields an α,β-unsaturated ester. thieme-connect.de
The formation of lactones, or cyclic esters, from fatty acids is a known biochemical and synthetic process. mdpi.comwikipedia.org In analogous systems, hydroxy fatty acids can undergo intramolecular cyclization to form lactones, with the ring size depending on the position of the hydroxyl group. nih.gov For example, a 4-hydroxy acid can cyclize to form a γ-lactone (a 5-membered ring). While not a direct reaction of the parent ester, if this compound were modified to introduce a hydroxyl group at the C-5 position, subsequent hydrolysis of the ester and acidification could lead to the formation of a δ-lactone (a 6-membered ring). The formation of a β-lactone would require a β-hydroxy acid precursor. google.com The biosynthesis of lactones often involves the β-oxidation of hydroxy fatty acids followed by spontaneous lactonization. mdpi.com
Polymerization and Cross-linking Potential of Diynoate Moieties
The presence of two alkyne functional groups makes this compound a potential monomer for polymerization and cross-linking reactions. Diynes are known to participate in various polymerization schemes, leading to the formation of conjugated polymers and complex network structures. evitachem.comevitachem.com
Several mechanisms can be employed for the polymerization of diynes. wikipedia.org
Cyclotrimerization: Transition metal catalysts, such as those based on cobalt or nickel, can catalyze the [2+2+2] cycloaddition of three alkyne units to form substituted benzene (B151609) rings. wikipedia.org If this compound were subjected to these conditions, intramolecular cyclization could occur, or intermolecular reactions could lead to cross-linked polymeric materials with aromatic moieties integrated into the structure. The mechanism typically involves the formation of a metallacyclopentadiene intermediate. wikipedia.org
Chain-Growth Polymerization: Diynes can undergo chain-growth polymerization to form polyacetylenes. nih.gov This can be initiated by various catalysts, including Ziegler-Natta systems or well-defined transition metal complexes. For example, the polymerization of diynes with CO₂ has been shown to produce poly(alkynoate)s. acs.org These reactions proceed via mechanisms such as radical polymerization or anionic polymerization, depending on the initiator and monomer structure. libretexts.org
Metathesis Polymerization: Ring-opening metathesis polymerization (ROMP) strategies have been extended to include alkyne-containing monomers. Cascade alternating metathesis cyclopolymerization (CAMC) of diynes with cyclic enol ethers, initiated by ruthenium Fischer carbenes, can produce highly alternating, degradable copolymers. nih.gov
The bifunctionality of this compound makes it a candidate for creating cross-linked networks. Upon initiation, each molecule can propagate a polymer chain in two directions or link two different growing chains, leading to the formation of a three-dimensional polymer network.
Post-Polymerization Modification Strategies for Methyl Ester Side Groups
Post-polymerization modification is a powerful tool for introducing diverse functionalities into a polymer that already has a defined backbone structure. utexas.edu For polymers derived from this compound, the pendant methyl ester groups serve as versatile handles for a variety of chemical transformations. These modifications can be employed to alter the polymer's physical and chemical properties, such as solubility, thermal stability, and reactivity, paving the way for advanced materials with tailored characteristics. Key strategies for the modification of these methyl ester side groups include hydrolysis, transesterification, and amidation.
Hydrolysis
The conversion of the methyl ester side groups to carboxylic acids via hydrolysis is a fundamental post-polymerization modification. This transformation significantly alters the polarity of the polymer, potentially rendering it water-soluble or responsive to changes in pH. The hydrolysis can be carried out under acidic or basic conditions. whiterose.ac.uk Basic hydrolysis, or saponification, is typically achieved using strong bases like sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent mixture, such as water and an alcohol, to ensure miscibility.
The resulting polymer, now decorated with carboxylate side chains, can find applications as a polyelectrolyte, ion-exchange resin, or as a macroinitiator for subsequent polymerization reactions. The degree of hydrolysis can often be controlled by adjusting the reaction time, temperature, and the concentration of the hydrolyzing agent, allowing for fine-tuning of the final polymer's properties.
Transesterification
Transesterification offers a route to a wide array of new polymeric structures by exchanging the methyl group of the ester with other alkyl or functional groups. osti.gov This reaction is typically catalyzed by an acid or a base, or by specific enzymes like lipases for a greener approach. researchgate.net For instance, reacting the polymer with a long-chain alcohol would yield a polymer with longer, more flexible side chains, which could be beneficial for applications requiring a lower glass transition temperature or specific melt-flow characteristics.
Conversely, reaction with a functional alcohol, such as a hydroxyl-terminated poly(ethylene glycol) (PEG), could be used to create amphiphilic graft copolymers. utexas.edu These copolymers are of interest for their self-assembly properties in solution, forming micelles or other nanostructures with potential applications in drug delivery or as surfactants. whiterose.ac.uk The efficiency of transesterification can be influenced by factors such as the choice of catalyst, temperature, and the removal of methanol as a byproduct to drive the reaction equilibrium towards the desired product. osti.gov
Amidation
The reaction of the methyl ester side groups with primary or secondary amines leads to the formation of amide functionalities along the polymer backbone. This amidation process can be performed directly with an amine at elevated temperatures or facilitated by the use of activating agents. The resulting polyamides often exhibit enhanced thermal stability and different solubility profiles compared to the parent methyl ester polymer.
By selecting amines with specific functional groups, a wide range of functionalities can be incorporated into the polymer. For example, reaction with an amino acid would introduce both a carboxylic acid and an amide group, creating a zwitterionic polymer. Alternatively, using a diamine could lead to cross-linking between polymer chains, forming a network structure with properties of a thermoset material.
The following table summarizes the potential post-polymerization modifications of the methyl ester side groups of poly(this compound) and the resulting functional groups.
| Modification Strategy | Reagent(s) | Resulting Functional Group | Potential Application Areas |
| Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH) | Carboxylic Acid (-COOH) | Polyelectrolytes, pH-responsive materials, ion-exchange resins |
| Transesterification | Alcohol (R-OH) with Acid/Base or Enzyme Catalyst | Ester (-COOR) | Modified thermal properties, graft copolymers, surfactants |
| Amidation | Primary or Secondary Amine (R-NH2 or R2-NH) | Amide (-CONH-R or -CONR2) | Enhanced thermal stability, cross-linked materials, functional polymers |
These post-polymerization modification strategies provide a versatile platform for the derivatization of polymers based on this compound, enabling the creation of a diverse family of materials with tunable properties for a broad spectrum of applications.
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons in the Methyl octadeca-4,8-diynoate molecule. The expected signals would include a singlet for the methyl ester protons (-OCH₃), multiplets for the methylene (B1212753) groups (-CH₂-) of the aliphatic chain, and characteristic signals for any protons adjacent to the alkyne groups. The integration of these signals would correspond to the number of protons of each type.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.67 | s | 3H | -OCH₃ |
| ~2.30 | t | 2H | -CH₂-C=O |
| ~2.1-2.4 | m | 4H | -CH₂-C≡C- |
| ~1.60 | p | 2H | -CH₂-CH₂-C=O |
| ~1.2-1.4 | m | 10H | -(CH₂)₅- |
This is a hypothetical representation.
¹³C NMR spectroscopy would identify all the unique carbon environments in this compound. Key signals would include the carbonyl carbon of the ester group, the four sp-hybridized carbons of the two alkyne moieties, the carbon of the methyl ester, and the various sp³-hybridized carbons of the long aliphatic chain.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~174 | C=O |
| ~80-85 | -C≡C- |
| ~75-80 | -C≡C- |
| ~51 | -OCH₃ |
| ~34 | -CH₂-C=O |
| ~22-32 | -(CH₂)ₙ- |
| ~18 | -CH₂-C≡C- |
This is a hypothetical representation.
HMBC is a 2D NMR technique that shows correlations between carbons and protons that are separated by two, three, and sometimes four bonds. This would be crucial for confirming the connectivity around the ester and alkyne functionalities in this compound. For instance, correlations would be expected between the methyl ester protons and the carbonyl carbon.
While the prompt specifies ¹H-¹³C COSY, this is a less common experiment. The more standard experiment is ¹H-¹H COSY (Correlation Spectroscopy), which shows correlations between protons that are coupled to each other, typically on adjacent carbons. This would be used to map out the sequence of methylene groups in the aliphatic chain. A Heteronuclear Single Quantum Coherence (HSQC) experiment would be used to correlate protons directly to the carbons they are attached to.
The INADEQUATE experiment is a powerful but insensitive technique that directly observes carbon-carbon bonds. It provides unambiguous evidence of the carbon skeleton of a molecule. For this compound, this experiment would definitively confirm the connectivity of the entire 19-carbon chain, including the positions of the double alkyne groups. Due to its low sensitivity, it requires a concentrated sample and long acquisition times.
Advanced NMR Techniques for Structural Elucidation
Identification of Olefinic Carbon Atom Shifts in Related Compounds
While this compound is characterized by its alkyne (triple bond) functionalities, the analysis of related olefinic (double bond) compounds via ¹³C NMR spectroscopy is instructive for understanding chemical shifts in unsaturated long-chain esters. The chemical shift of a carbon nucleus in ¹³C NMR is sensitive to its electronic environment, providing insight into its bonding and proximity to other functional groups. libretexts.org
In unsaturated fatty acid esters, the sp²-hybridized carbons of a double bond (C=C) typically resonate in a distinct downfield region of the ¹³C NMR spectrum, generally between 120 and 140 ppm. libretexts.orgoregonstate.edu The precise chemical shift is influenced by the position of the double bond within the alkyl chain and its stereochemistry (cis or trans). For instance, carbons in a C=C double bond that are closer to an electron-withdrawing group, such as the methyl ester group, will exhibit a larger chemical shift. libretexts.org The analysis of various methyl octadecenoates and octadecadienoates serves as a reference for interpreting the spectra of complex unsaturated systems. nih.gov
Table 1: Typical ¹³C NMR Chemical Shifts for Olefinic Carbons in Related Unsaturated Esters
| Carbon Environment | Typical Chemical Shift (ppm) |
|---|---|
| C =C (Alkene) | 120 - 140 |
| C =O (Ester) | 160 - 180 |
| -C H₃ (Methyl Ester) | ~50 |
| -C H₂- (Alkyl Chain) | 20 - 40 |
| -C H₃ (Terminal) | ~14 |
This table presents generalized data based on established chemical shift ranges for functional groups in ¹³C NMR spectroscopy. libretexts.orgoregonstate.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Electron Ionization (EI-MS)
Electron Ionization (EI) is a hard ionization technique widely used in mass spectrometry. jeol.com In EI-MS, the analyte molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•). Due to the high energy involved, the molecular ion often undergoes extensive fragmentation. jeol.comdocbrown.info For many fatty acid methyl esters, especially those with a high degree of unsaturation, the molecular ion peak in an EI spectrum can be weak or entirely absent. jeol.com This fragmentation, however, produces a characteristic pattern of fragment ions that serves as a molecular fingerprint, which can be used for identification by comparison with spectral libraries. jeol.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netthepharmajournal.com This technique is exceptionally well-suited for the analysis of complex mixtures of volatile and semi-volatile compounds, such as fatty acid methyl esters. ijpras.comjapsonline.com In a typical GC-MS analysis, the mixture is first vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization) and detected. researchgate.netthepharmajournal.com This allows for the identification and quantification of each component, even in trace amounts. nih.govnist.govnih.gov
Fragmentation Pattern Analysis for Structural Determination
The structural elucidation of fatty acid methyl esters is heavily reliant on the analysis of their fragmentation patterns in mass spectrometry. researchgate.net Upon electron ionization, the molecular ion undergoes a series of predictable cleavage reactions that yield diagnostic fragment ions.
One of the most significant fragmentation pathways for methyl esters is the McLafferty rearrangement, which results in a prominent ion at a mass-to-charge ratio (m/z) of 74. researchgate.net This ion corresponds to the [CH₃OC(OH)=CH₂]⁺• fragment and is characteristic of methyl esters with a sufficiently long alkyl chain.
Other common fragmentation events include alpha-cleavage and beta-cleavage relative to the carbonyl group, as well as cleavages at the positions of unsaturation. The resulting series of alkyl and oxygen-containing fragment ions provides detailed information about the structure of the hydrocarbon chain. researchgate.net For instance, the mass spectrum of methyl 8,11-octadecadinoate shows characteristic peaks resulting from the cleavage of C-C bonds along the chain. researchgate.net
Table 2: Key Fragment Ions in the EI-MS of a Typical Fatty Acid Methyl Ester
| m/z Value | Ion Structure/Origin | Significance |
|---|---|---|
| M⁺• | [C₁₉H₃₂O₂]⁺• | Molecular Ion (if present) |
| M - 31 | [M - •OCH₃]⁺ | Loss of the methoxy (B1213986) group |
| 74 | [C₃H₆O₂]⁺• | McLafferty Rearrangement Product |
| 55, 67, 81... | [CnH₂n-₁]⁺ | Alkyl fragments from chain cleavage |
This table illustrates common fragments observed for long-chain fatty acid methyl esters like Methyl Linoleate. nist.govresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides information about the functional groups present in the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, making the FTIR spectrum a unique molecular fingerprint.
For a compound like this compound, the FTIR spectrum is expected to show several key absorption bands. The most prominent would be the strong carbonyl (C=O) stretch from the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The carbon-carbon triple bond (C≡C) of the alkyne groups would exhibit a stretching vibration, although this can be weak or absent if the molecule is highly symmetrical. The spectrum would also feature C-O stretching vibrations from the ester functionality and various C-H stretching and bending vibrations from the alkyl chain. ijpras.comnih.gov
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C≡C (Alkyne) | Stretch | 2100 - 2260 | Weak to Medium |
| C-O (Ester) | Stretch | 1000 - 1300 | Medium |
| sp³ C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |
| sp³ C-H (Alkyl) | Bend | 1350 - 1470 | Medium |
This table is based on standard infrared absorption frequencies for organic functional groups.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light. This technique is particularly informative for compounds containing chromophores, which are functional groups that absorb light in this region of the electromagnetic spectrum.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key analytical technique for identifying and quantifying compounds with conjugated systems. In the case of this compound, the conjugated diacetylenic (diyne) moiety acts as the primary chromophore. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π bonding orbitals) to higher energy molecular orbitals (π* antibonding orbitals).
The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the chromophore's structure. For conjugated systems, the λmax value generally increases with the length of the conjugated chain. docbrown.info For instance, simple, non-conjugated alkynes exhibit absorptions in the far UV region, which are often difficult to observe with standard spectrophotometers. However, the conjugation of two triple bonds in a diyne system, as seen in this compound, shifts the absorption to longer, more readily accessible wavelengths.
The electronic transitions observed in the UV-Vis spectrum of a conjugated diyne are primarily π → π* transitions. The energy of this transition is inversely proportional to the wavelength of the absorbed light. The extent of conjugation significantly influences this energy gap; longer conjugated systems have smaller energy gaps and thus absorb at longer wavelengths.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a UV-Vis analysis of this compound, based on the principles of electronic spectroscopy for conjugated systems.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| Hexane | ~230-250 | >10,000 | π → π |
| Ethanol | ~230-250 | >10,000 | π → π |
Note: The values presented in this table are estimations based on the spectroscopic properties of similar conjugated diyne systems and are for illustrative purposes only.
Integrated Spectroscopic Analysis Protocols for Complex Organic Compounds
The unambiguous structural determination of a complex organic molecule like this compound necessitates an integrated approach, combining data from multiple spectroscopic techniques. While UV-Vis spectroscopy identifies the presence of the conjugated diyne chromophore, other methods are required to elucidate the complete molecular structure. A typical integrated spectroscopic analysis protocol would involve the following techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon skeleton and the hydrogen environments within the molecule. This would be crucial for confirming the 18-carbon chain, the position of the methyl ester, and the location of the two alkyne units at the C4 and C8 positions.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present. Key absorptions would include the C≡C stretch of the alkyne groups (typically around 2100-2260 cm⁻¹) and the C=O stretch of the methyl ester (around 1735-1750 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern. This would help to confirm the molecular formula (C₁₉H₃₀O₂) and could offer further structural clues.
By combining the data from these techniques, a complete and unambiguous picture of the molecular structure of this compound can be constructed. The UV-Vis data confirms the nature of the chromophore, while NMR, IR, and MS provide the connectivity and functional group information necessary to assemble the entire structure. This integrated approach is standard practice in the characterization of novel and known organic compounds. mdpi.com
Computational and Theoretical Studies on Methyl Octadeca 4,8 Diynoate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing a molecular-level understanding of chemical systems. For a molecule like methyl octadeca-4,8-diynoate, these methods can predict a range of properties, from its three-dimensional structure to its spectroscopic signatures.
Density Functional Theory (DFT) for Geometry Optimization and Infrared Spectra Prediction
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. A primary application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, the same level of theory can be used to predict the molecule's infrared (IR) spectrum. This is achieved by calculating the harmonic vibrational frequencies. These frequencies correspond to the vibrational modes of the molecule, which are the basis for IR spectroscopy. The predicted spectrum can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations.
Below is a hypothetical table illustrating the kind of data that would be generated from a DFT frequency calculation for a fragment of the molecule.
Table 1: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C≡C (Alkyne) | Stretching | ~2200-2260 |
| C=O (Ester) | Stretching | ~1735-1750 |
| C-O (Ester) | Stretching | ~1150-1250 |
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Prediction
To predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com
These calculations can help in understanding the electronic structure of the molecule and the nature of its chromophores. For this compound, the conjugated di-yne system is expected to be the primary chromophore responsible for UV absorption. TD-DFT calculations would typically be performed on the DFT-optimized geometry. mdpi.com
An illustrative table of predicted UV-Vis data is presented below.
Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ | ~230 | 0.45 |
Gauge-Including Atomic Orbital (GIAO) Method for NMR Spectra Prediction
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for the ab initio calculation of nuclear magnetic resonance (NMR) chemical shifts. This method, typically employed in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. The isotropic shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
These predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra and can be a powerful tool for structure elucidation and stereochemical analysis.
A hypothetical table of predicted ¹³C NMR chemical shifts for selected carbon atoms in this compound is provided.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester Carbonyl) | ~170-175 |
| C≡C (Alkyne Carbons) | ~70-90 |
| O-CH₃ (Ester Methyl) | ~50-55 |
Reaction Mechanism Predictions and Energetics
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical studies could investigate a variety of potential reactions, such as additions to the alkyne groups or hydrolysis of the ester.
By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products. The energies of these species allow for the calculation of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the reaction. For instance, DFT calculations could be used to model the step-wise mechanism of a reaction, helping to predict the most likely reaction pathway and the expected products. These predictive capabilities are essential for designing new synthetic routes and understanding chemical reactivity.
Applications and Future Research Directions
Role in Advanced Organic Synthesis and Materials Science
The presence of a diacetylene moiety in the long aliphatic chain of methyl octadeca-4,8-diynoate provides a rich platform for chemical transformations and material design.
While specific documented syntheses employing this compound as a starting material are not extensively reported in publicly available literature, the inherent reactivity of its diacetylene unit makes it a promising precursor for the construction of complex molecules. The conjugated diyne system can undergo a variety of chemical transformations, including:
Cycloaddition Reactions: The triple bonds can participate in Diels-Alder and other cycloaddition reactions to form intricate cyclic and polycyclic structures, which are scaffolds for many biologically active compounds and functional materials.
Coupling Reactions: Sonogashira, Glaser, and other coupling reactions can be utilized to extend the carbon chain or to link the diacetylene unit to other molecular fragments, enabling the synthesis of complex natural products and their analogues.
Reduction and Oxidation: The triple bonds can be selectively reduced to double or single bonds, providing stereochemical control in the synthesis of long-chain molecules. Conversely, oxidative cleavage can yield shorter-chain dicarboxylic acids or other functionalized molecules.
The long aliphatic chain also provides hydrophobicity, which can be a desirable feature in the synthesis of molecules designed for specific biological or material applications.
Diacetylene-containing compounds are well-known for their ability to undergo topochemical polymerization, a solid-state reaction that can lead to highly ordered, conjugated polymers. edu.krd When molecules of this compound are appropriately aligned in a crystalline lattice or a Langmuir-Blodgett film, exposure to UV or gamma radiation can initiate a 1,4-addition polymerization of the diacetylene units, resulting in a polydiacetylene with a conjugated backbone of alternating double and triple bonds. edu.krd
These resulting polydiacetylenes exhibit unique chromic properties, changing color in response to external stimuli such as temperature, pH, or mechanical stress. nih.gov This behavior makes them attractive for applications in sensing, imaging, and smart materials. The ester group and the long alkyl chain of this compound can influence the packing of the monomers and the properties of the resulting polymer.
Table 1: Potential Polymerization Characteristics of Diacetylenic Esters
| Property | Description | Potential Influence of this compound Structure |
| Polymerization Method | Topochemical polymerization in the solid state induced by UV or γ-radiation. edu.krd | The long alkyl chain and methyl ester group can facilitate the necessary molecular alignment for polymerization. |
| Resulting Polymer | Polydiacetylene with a conjugated ene-yne backbone. | The specific substitution pattern will determine the electronic and optical properties of the polymer. |
| Key Polymer Properties | Chromism (color change in response to stimuli), high third-order nonlinear optical susceptibility. nih.gov | The nature of the side chains (derived from the fatty ester) can modulate the sensitivity and nature of the chromic response. |
Methodological Advancements in Fatty Ester Chemistry
The synthesis and modification of fatty esters, including polyunsaturated variants like this compound, have benefited from significant methodological advancements. Traditional methods often rely on harsh reaction conditions. nih.gov Modern approaches focus on milder, more efficient, and selective catalytic systems.
Recent developments include the use of:
Homogeneous and Heterogeneous Catalysts: Acid and base catalysts are commonly employed for the transesterification of triglycerides to produce fatty acid methyl esters (FAMEs). mdpi.com Research is ongoing to develop more robust and reusable heterogeneous catalysts to simplify product purification and reduce waste. scielo.brscielo.br
Enzymatic Catalysis: Lipases are increasingly used for the synthesis of fatty esters under mild conditions, offering high selectivity and reducing the formation of byproducts. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of esterification and transesterification reactions, leading to shorter reaction times and often improved yields. researchgate.net
These advancements are crucial for the efficient and sustainable production of specialized fatty esters like this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fatty acid esters to minimize environmental impact. For a molecule like this compound, this involves several considerations throughout its lifecycle.
Key green chemistry principles applicable to its synthesis include:
Use of Renewable Feedstocks: The fatty acid backbone is often derived from natural oils and fats, which are renewable resources. researchgate.net
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com Catalytic methods are generally preferred over stoichiometric reagents.
Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with greener alternatives. Solvent-free reaction conditions are an ideal goal.
Energy Efficiency: As mentioned, microwave-assisted synthesis and the development of more active catalysts can reduce energy consumption. researchgate.net
Catalysis: The use of recyclable heterogeneous and biocatalysts aligns with green chemistry principles by reducing waste and improving process efficiency. unimib.itupm.edu.my
Table 2: Application of Green Chemistry Principles to Fatty Ester Synthesis
| Green Chemistry Principle | Application in Fatty Ester Synthesis |
| Renewable Feedstocks | Utilization of plant oils and animal fats. researchgate.net |
| Atom Economy | Preference for catalytic transesterification over multi-step synthesis. mdpi.com |
| Safer Solvents | Exploration of solvent-free conditions or use of benign solvents. |
| Energy Efficiency | Microwave-assisted reactions to reduce reaction times and energy input. researchgate.net |
| Catalysis | Development of reusable solid acid/base catalysts and biocatalysts (lipases). nih.govunimib.it |
Emerging Research Areas for Acetylenic Fatty Esters
The unique properties of acetylenic fatty esters, including diacetylenic compounds like this compound, are driving research in several emerging areas.
Advanced Materials: The ability of diacetylenes to form conjugated polymers upon photopolymerization is being explored for the development of novel sensors, smart coatings, and materials for nonlinear optics. avantiresearch.com The incorporation of diacetylenic fatty esters into covalent organic frameworks (COFs) has also been shown to enhance photocatalytic activity for hydrogen generation. acs.org
Biomedical Applications: Diacetylenic lipids can be incorporated into liposomes and other drug delivery systems. researchgate.net The polymerization of these lipids can be triggered to control the release of encapsulated drugs. avantiresearch.com The resulting polydiacetylene vesicles can also be used as colorimetric biosensors. researchgate.net
Supramolecular Chemistry: The rigid, linear structure of diacetylenic fatty esters makes them interesting building blocks for the construction of self-assembling systems, such as nanotubes and fibers, with potential applications in nanotechnology and materials science. nih.gov
Biological Probes: While less common than their polyene counterparts, acetylenic fatty acids and their esters can be used as probes to study lipid metabolism and protein-lipid interactions, although this area remains relatively unexplored for diynoic species. mdpi.com
Further research into the synthesis, properties, and applications of specific diacetylenic fatty esters like this compound is needed to fully realize their potential in these exciting and rapidly developing fields.
Q & A
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variables affecting outcomes (e.g., cell line specificity, concentration ranges). Perform dose-response assays (0.1–100 µM) in triplicate across multiple cell types (e.g., RAW 264.7 macrophages, HEK293). Use meta-analysis to quantify effect sizes and assess publication bias .
05 文献检索Literature search for meta-analysis02:58
Q. How can computational modeling predict the compound’s interaction with lipid membranes?
- Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS) with a lipid bilayer model (e.g., POPC). Parameterize the compound’s force field using quantum mechanical calculations (e.g., Gaussian09). Analyze partition coefficients (LogP) and diffusion rates across membrane layers. Validate predictions experimentally via fluorescence anisotropy or surface plasmon resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
